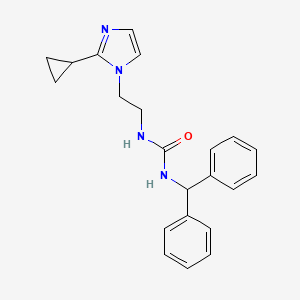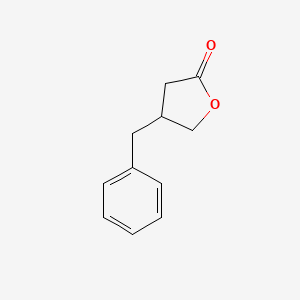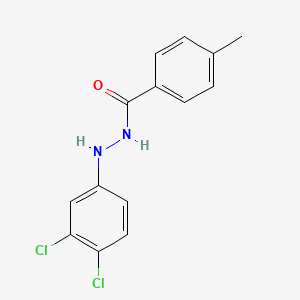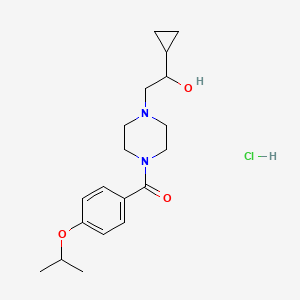
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride” is a chemical substance with the molecular formula C19H29ClN2O3 and a molecular weight of 368.9 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl group and a 4-isopropoxyphenyl methanone group . The average mass of the molecule is 368.898 Da, and the monoisotopic mass is 368.186676 Da .Scientific Research Applications
Anticancer and Antituberculosis Applications
- A study by Mallikarjuna et al. (2014) synthesized a series of piperazine derivatives, including compounds similar to the one , demonstrating significant anticancer and antituberculosis activities. These compounds have been screened for in vitro anticancer activity against human breast cancer cell lines and showed promising results, with certain derivatives also exhibiting significant antituberculosis properties (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) reported on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the target compound. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapy
- Research by Hassan et al. (2018) on synthetic multifunctional amides, which share structural similarities with the compound of interest, revealed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were explored as new therapeutic agents for Alzheimer's disease, showing promise in enzyme inhibition and docking simulation studies (Hassan et al., 2018).
HIV Entry Inhibition
- A study on the CCR5 receptor-based mechanism of action of specific antagonists by Watson et al. (2005) presents insights into the development of potent noncompetitive allosteric antagonists for HIV-1. Although not the exact compound, the research highlights the potential of structurally related compounds in HIV entry inhibition (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Glycemic Control
- Abbasi et al. (2019) synthesized a series of derivatives that included elements structurally akin to the compound of interest, examining their inhibitory activity against the α-glucosidase enzyme. Some derivatives showed considerable inhibitory activity, suggesting their potential use in glycemic control (Abbasi et al., 2019).
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-14(2)24-17-7-5-16(6-8-17)19(23)21-11-9-20(10-12-21)13-18(22)15-3-4-15;/h5-8,14-15,18,22H,3-4,9-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSINGWIOHBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)
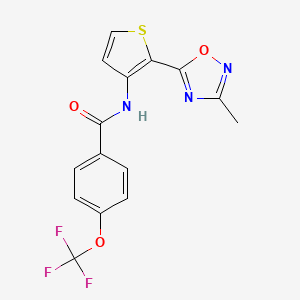
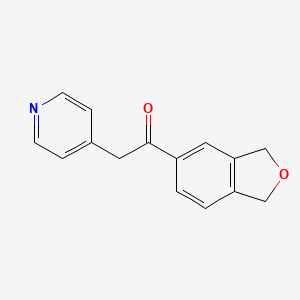
![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
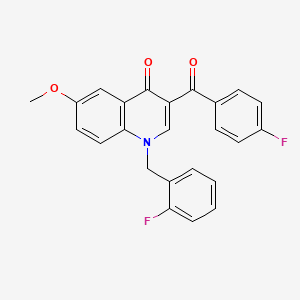
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
